molecular formula C10H9NO5 B13691593 2,2-Dimethyl-8-nitro-4H-benzo[d][1,3]dioxin-4-one

2,2-Dimethyl-8-nitro-4H-benzo[d][1,3]dioxin-4-one

Cat. No.: B13691593
M. Wt: 223.18 g/mol
InChI Key: DQCQWSVWXUSHHZ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-8-nitro-4H-benzo[d][1,3]dioxin-4-one is a heterocyclic compound that belongs to the family of benzo[d][1,3]dioxin-4-ones. These compounds are known for their diverse applications in medicinal, agricultural, and synthetic chemistry . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-8-nitro-4H-benzo[d][1,3]dioxin-4-one can be achieved through various methods. One common approach involves the reaction of salicylic acid with acetylenic esters in the presence of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile . This reaction proceeds at room temperature and yields the desired product in moderate to good yields.

Another method involves the use of dichloromethane as a methylene donor under catalyst-free conditions with potassium phosphate . This approach is advantageous due to its simplicity and the use of readily available reagents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-8-nitro-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated and other substituted derivatives.

Scientific Research Applications

2,2-Dimethyl-8-nitro-4H-benzo[d][1,3]dioxin-4-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-8-nitro-4H-benzo[d][1,3]dioxin-4-one stands out due to its unique combination of a nitro group and a dioxinone core, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

2,2-dimethyl-8-nitro-1,3-benzodioxin-4-one

InChI

InChI=1S/C10H9NO5/c1-10(2)15-8-6(9(12)16-10)4-3-5-7(8)11(13)14/h3-5H,1-2H3

InChI Key

DQCQWSVWXUSHHZ-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(C=CC=C2[N+](=O)[O-])C(=O)O1)C

Origin of Product

United States

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